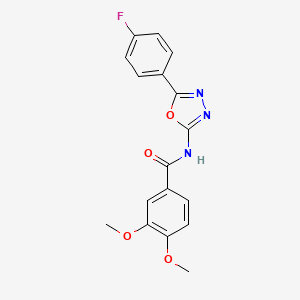
N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-3,4-dimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-3,4-dimethoxybenzamide, also known as FOXY, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FOXY belongs to the class of oxadiazole derivatives, which have been found to exhibit a wide range of biological activities, including antimicrobial, antitumor, and anticonvulsant effects.
Aplicaciones Científicas De Investigación
Anticancer Activity
N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-3,4-dimethoxybenzamide and its derivatives have been explored for their potential anticancer activities. Studies have shown that compounds containing the 1,3,4-oxadiazole moiety exhibit promising anticancer effects against various cancer cell lines. For instance, derivatives synthesized by coupling reactions and intramolecular cyclization showed significant cytotoxicity against the MCF-7 breast cancer cell line, with some compounds demonstrating potency comparable to or exceeding that of standard chemotherapy drugs such as doxorubicin Naik et al., 2022.
Antimicrobial Activity
The antimicrobial potential of 1,3,4-oxadiazole derivatives has also been extensively investigated. Various synthesized compounds have shown effective antimicrobial properties against a range of bacterial and fungal pathogens. For example, hydrazide-hydrazones and their corresponding 3-acetyl-2,5-disubstituted-2,3-dihydro-1,3,4-oxadiazoles exhibited potent antifungal activities against clinical and standard Candida pathogens, with some compounds showing higher inhibitory activity than ketoconazole Koçyiğit-Kaymakçıoğlu et al., 2012.
Antioxidant and Anti-inflammatory Properties
The antioxidant and anti-inflammatory properties of 1,3,4-oxadiazole derivatives have been recognized, with some compounds showing strong inhibition of NF-κB-dependent transcription and potent activity in reducing intracellular reactive oxygen species generation. These findings suggest potential therapeutic applications in inflammatory and oxidative stress-related conditions Koçyiğit-Kaymakçıoğlu et al., 2012.
Enzymatic Activity Modulation
Research has also delved into the effects of 1,3,4-oxadiazole derivatives on enzymatic activities, particularly those of transferase enzymes. Compounds containing the bis-1,3,4-oxadiazole structure demonstrated modulation of the activities of certain transferase enzymes, indicating potential implications for metabolic and physiological processes Tomi et al., 2010.
Optical and Electronic Applications
Beyond biomedical applications, 1,3,4-oxadiazole derivatives have shown promise in materials science, particularly in the development of organic light-emitting diodes (OLEDs). Certain derivatives exhibit high glass-transition temperatures and significant electrophosphorescent properties, making them suitable as ambipolar hosts in OLEDs for efficient blue and green emission Zhang et al., 2013.
Mecanismo De Acción
Target of Action
It is known that similar compounds, such as 1,3,4-oxadiazole derivatives, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Compounds with similar structures, such as 1,3,4-oxadiazole derivatives, have been found to interact with their targets in a way that modulates various biological activities . The interaction often results in changes to the target’s function, which can lead to a variety of downstream effects.
Biochemical Pathways
It is known that similar compounds, such as 1,3,4-oxadiazole derivatives, can affect a broad spectrum of biological pathways . These pathways often involve the targets mentioned above and can lead to a variety of downstream effects, depending on the specific biological activity being modulated.
Result of Action
It is known that similar compounds, such as 1,3,4-oxadiazole derivatives, can have a variety of effects at the molecular and cellular level . These effects are often a result of the compound’s interaction with its targets and the subsequent changes to the function of these targets.
Propiedades
IUPAC Name |
N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O4/c1-23-13-8-5-11(9-14(13)24-2)15(22)19-17-21-20-16(25-17)10-3-6-12(18)7-4-10/h3-9H,1-2H3,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYYRDEASCCDXIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

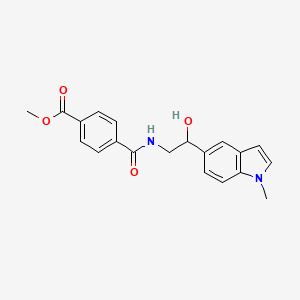
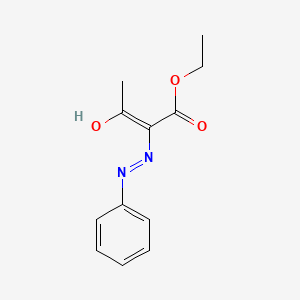
![Methyl 3-[(2-aminoacetyl)amino]propanoate;hydrochloride](/img/structure/B2798668.png)
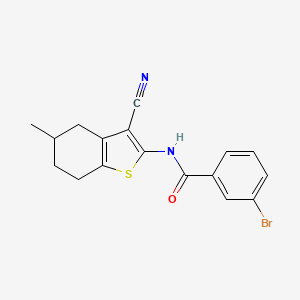
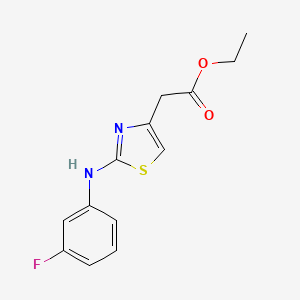

![N-[2-methoxy-5-(trifluoromethyl)phenyl]-6-methylpyrazine-2-carboxamide](/img/structure/B2798676.png)


![(2Z)-N-(3,4-dimethylphenyl)-8-methoxy-2-[(4-methylphenyl)sulfonylhydrazinylidene]chromene-3-carboxamide](/img/structure/B2798683.png)

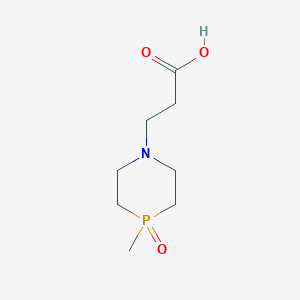
![N-(2-methoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2798687.png)
![N-(2,6-dimethylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2798688.png)